N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
CAS No.: 1170826-34-2
Cat. No.: VC7318890
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170826-34-2 |
|---|---|
| Molecular Formula | C14H17N3OS |
| Molecular Weight | 275.37 |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17) |
| Standard InChI Key | CDFVMMAAVQTREW-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2 |
Introduction
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. It is characterized by its unique structure, which includes an isopropyl group, a thiazole ring, and a phenylamino moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
Synthesis
The synthesis of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves a multi-step process starting with 2-aminothiazole, isopropylamine, and phenyl isocyanate. These reactions are carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product while minimizing side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.
Mechanism of Action
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide primarily acts as an inhibitor of cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. The inhibition of these enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Chemical Reactions
This compound undergoes various chemical reactions, including:
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Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Scientific Applications
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:
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Chemistry: Used as a building block for the synthesis of more complex molecules.
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Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
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Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide | Thiazole ring, phenylamino moiety, isopropyl group | COX-1 and COX-2 inhibitor |
| 2-aminothiazole | Precursor in synthesis, lacks phenylamino group | Various applications in synthesis |
| Phenyl isocyanate | Precursor in synthesis, lacks thiazole ring | Used in synthesis of various compounds |
Research Findings
Recent studies have highlighted the potential of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide as a therapeutic agent due to its anti-inflammatory properties. Its ability to inhibit COX enzymes makes it a promising candidate for the treatment of inflammatory conditions.
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